molecular formula C26H22FNO4 B11582734 4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B11582734
M. Wt: 431.5 g/mol
InChI Key: UIVPUEFKABLEFJ-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound with the molecular formula C20H22FN3O3. This compound is notable for its unique structure, which includes a benzofuran ring, a fluorobenzoyl group, and a butoxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the fluorobenzoyl group, and the attachment of the butoxy group. The specific reaction conditions can vary, but common methods include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Fluorobenzoyl Group: This step often involves the use of fluorobenzoyl chloride in the presence of a base.

    Attachment of Butoxy Group: This can be done through nucleophilic substitution reactions using butanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications may still be under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethylbenzamide
  • 4-butoxy-N-[2-(4-fluorobenzyl)oxy]-1-naphthylmethylenehydrazino-2-oxoethylbenzamide

Uniqueness

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups and its benzofuran core

Properties

Molecular Formula

C26H22FNO4

Molecular Weight

431.5 g/mol

IUPAC Name

4-butoxy-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H22FNO4/c1-2-3-16-31-20-14-10-18(11-15-20)26(30)28-23-21-6-4-5-7-22(21)32-25(23)24(29)17-8-12-19(27)13-9-17/h4-15H,2-3,16H2,1H3,(H,28,30)

InChI Key

UIVPUEFKABLEFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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